2-(Furan-2-yl)pyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

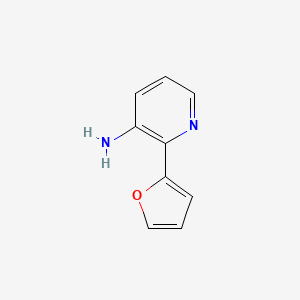

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-3-1-5-11-9(7)8-4-2-6-12-8/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCCMIYSVGOBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801308590 | |

| Record name | 2-(2-Furanyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886508-57-2 | |

| Record name | 2-(2-Furanyl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886508-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Furanyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Pyridine and Furan Heterocycles in Chemical Science

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of medicinal chemistry. ijsrtjournal.comopenmedicinalchemistryjournal.com It is estimated that approximately 59% of approved drugs feature a heterocyclic component. Among these, pyridine (B92270) and furan (B31954) are prominent examples of aromatic heterocycles that play a crucial role in the development of new biologically active compounds. ijsrtjournal.com

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is an isostere of benzene (B151609) and serves as a vital scaffold in numerous pharmaceuticals. rsc.org The nitrogen atom in the pyridine ring can participate in hydrogen bonding, which can enhance the pharmacokinetic properties of a drug molecule. nih.gov This has led to the incorporation of the pyridine nucleus in over 7,000 existing drug candidates. rsc.org Pyridine derivatives are utilized in a wide array of therapeutic areas, including treatments for cancer, central nervous system disorders, and infectious diseases. nih.gov

Similarly, the furan ring, a five-membered aromatic heterocycle with one oxygen atom, is a key structural motif in many natural and synthetic compounds. ijsrtjournal.com Furan-containing compounds are known for a variety of biological activities. ijarsct.co.in The presence of both pyridine and furan rings within a single molecule, as in 2-(furan-2-yl)pyridin-3-amine, creates a compound with unique electronic and structural properties derived from both nitrogen and oxygen-containing aromatic systems.

Research Context of Amino Substituted Pyridines with Furan Moieties

The study of amino-substituted pyridines is a significant area of research due to their diverse pharmacological activities. sciencepublishinggroup.com The introduction of an amino group to the pyridine (B92270) ring can significantly influence the molecule's biological and chemical properties. sciencepublishinggroup.com When a furan (B31954) moiety is also incorporated, the resulting compound belongs to a specialized class of molecules with potential for unique biological interactions.

Research into compounds containing both pyridine and furan moieties has explored their potential as anticancer agents. For instance, a study on novel poly-heterocyclic compounds bearing both pyridine and furan structures demonstrated significant cytotoxicity against certain cancer cell lines. researchgate.net Another area of investigation for related structures is their role as adenosine (B11128) receptor ligands, which are of interest for treating a variety of conditions. nih.govias.ac.in The synthesis of such complex heterocyclic systems is an active field of research, with methods like one-pot, three-component synthesis being developed to efficiently create libraries of these molecules for further study. ias.ac.in

The specific compound, 2-(furan-2-yl)pyridin-3-amine, serves as a building block in the synthesis of more complex heterocyclic structures. Its potential biological activities, including antimicrobial and anticancer properties, are areas of ongoing investigation.

Scope of the Academic Review

Direct Synthesis Approaches

Direct arylation strategies offer an efficient route to this compound by forming the key C-C bond in a single step. Among these, palladium-catalyzed reactions are the most extensively studied and utilized.

Palladium-Catalyzed Cross-Coupling Reactions

The palladium-catalyzed cross-coupling of aryl halides with organoboron reagents, known as the Suzuki-Miyaura coupling, is a cornerstone for the synthesis of biaryls, including 2-arylpyridines. nih.govrsc.org This method is favored for its mild reaction conditions, tolerance of various functional groups, and the commercial availability and stability of the organoboron reagents. rsc.org

The Suzuki-Miyaura reaction facilitates the synthesis of this compound by coupling a halopyridine with a furan-based organoboron reagent, or vice versa. A common approach involves the reaction of a 2-halopyridin-3-amine with 2-furylboronic acid. The boronic acid serves as the source of the furan (B31954) ring, which is transferred to the pyridine (B92270) scaffold.

Alternatively, the coupling can be performed between 2-pyridylboronic acid and a 2-halofuran. The choice of reactants often depends on the availability and stability of the starting materials. For instance, arylboronic acid pinacol (B44631) esters are also effective coupling partners and have been used in the synthesis of various biphenyl (B1667301) scaffolds. gre.ac.uk The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps, ultimately forming the desired C-C bond.

One documented synthesis of 2-(2-chlorophenyl)pyridin-3-amine, an analogue, was achieved with a 30% yield via a Suzuki-Miyaura coupling. While specific yield data for the direct Suzuki-Miyaura synthesis of this compound is not extensively detailed in the provided results, the methodology is well-established for structurally similar compounds.

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the catalytic system and reaction conditions. A typical system comprises a palladium source, a ligand, a base, and a solvent.

Catalysts: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed palladium sources. nih.govacs.orgnih.gov For instance, a highly efficient synthesis of 3,5-dichloro-2-arylpyridines was developed using Pd(OAc)₂ as the catalyst. nih.gov In some cases, specialized palladium complexes like XPhosPdG2 are used to prevent side reactions such as debromination. rsc.org

Ligands: Phosphine-based ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Triphenylphosphine (PPh₃) is a common choice. nih.gov The use of bulky and electron-rich phosphine (B1218219) ligands like XPhos can be advantageous in challenging coupling reactions, improving yields and preventing side reactions. rsc.org However, ligand-free conditions have also been successfully developed, simplifying the reaction setup. nih.gov

Bases: A base is required to activate the organoboron reagent. Common choices include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). nih.govnih.gov The selection of the base can significantly influence the reaction efficiency.

Solvents: The reaction is often carried out in a mixture of an organic solvent and water. Dioxane/water and DMF/water are common solvent systems. nih.govnih.gov The presence of water is often beneficial for the transmetalation step.

The reaction temperature and time are also critical parameters that need to be optimized for each specific substrate combination. For example, the synthesis of aryl-substituted pyrroles via Suzuki-Miyaura coupling was optimized using 10 mol% Pd(PPh₃)₄ and 2 equivalents of Cs₂CO₃ in a dioxane/H₂O (4:1) mixture at 90°C. nih.gov

Table 1: Exemplary Catalytic Systems and Conditions for Suzuki-Miyaura Coupling

| Product Type | Palladium Source | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| 3,5-Dichloro-2-arylpyridines | Pd(OAc)₂ | Ligand-free | Na₂CO₃ | H₂O/DMF | 60°C | nih.gov |

| Aryl-substituted pyrroles | Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Dioxane/H₂O | 90°C | nih.gov |

| C3-Arylated pyrazolo[1,5-a]pyrimidin-5-ones | XPhosPdG2 | XPhos | - | THF | 80°C | rsc.org |

| 2-Arylpyridines | Pd(OAc)₂ | - | - | 1,4-Dioxane | - | acs.org |

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic protocols. This includes the use of aqueous media and heterogeneous catalysts.

A highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction for the synthesis of 3,5-dichloro-2-arylpyridines has been developed in an aqueous phase. nih.gov This method offers several advantages, including the use of a simple palladium source, the absence of ligands, mild reaction conditions, and good yields, making it an environmentally friendly option. nih.gov

Heterogeneous catalysts, such as palladium on carbon (Pd/C), offer the advantage of easy separation from the reaction mixture and potential for recycling, which is both economically and environmentally beneficial. acs.org

Indirect Synthetic Routes via Related Intermediates

Indirect routes to this compound involve the synthesis of a precursor molecule that already contains the pyridine-furan linkage, followed by functional group manipulations to install the amine group.

Reductive Amination Strategies for Pyridine-Furan Linkages

Reductive amination is a powerful method for the formation of amines from carbonyl compounds. tandfonline.com In the context of synthesizing pyridine-furan compounds, this strategy can be employed to introduce an amino group or a substituted amino group onto a pre-formed pyridine-furan scaffold.

For example, a furan-containing aldehyde or ketone attached to a pyridine ring can be reacted with an amine in the presence of a reducing agent to form the corresponding amine. This process can be a one-pot reaction. tandfonline.com While direct examples for the synthesis of this compound via this method are not explicitly detailed, the strategy is widely applicable. For instance, the reductive amination of organotrifluoroborates has been demonstrated, showcasing the conversion of a formyl group to an aminomethyl group. nih.gov This methodology has been applied to furan-containing substrates, indicating its potential for the synthesis of furan-pyridine systems. nih.gov

A multi-step reaction cascade for the transformation of furfural (B47365) to piperidine (B6355638) has been proposed, which begins with the reductive amination of furfural. nih.gov This highlights the utility of reductive amination in modifying furan-containing starting materials to produce nitrogen-containing heterocycles. nih.gov

Cyclization Reactions Leading to Fused Pyridine Systems with Furan Moieties

The construction of fused ring systems incorporating both pyridine and furan moieties represents a sophisticated approach to generating molecular complexity. These furopyridine structures can exist in six different isomeric forms. semanticscholar.org The primary synthetic strategies involve either building a furan ring onto an existing pyridine core or constructing a pyridine ring from a furan-containing precursor. ias.ac.in However, the formation of the pyridine ring through electrophilic cyclization onto a furan derivative can be challenging due to the instability of the furan ring under strong acidic conditions. semanticscholar.org

Modern synthetic methods often employ transition-metal catalysis or multi-component reactions to achieve these transformations efficiently.

Multi-Component Reactions: A notable strategy for creating fused systems is the one-pot reaction of several starting materials. For instance, a derivative of a fused furan-pyridine system, N-(4-chlorophenyl)−2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine, was synthesized via a three-component reaction. The process begins with the reaction of 2-aminopyridine (B139424) and 2-furaldehyde in the presence of scandium(III) triflate (Sc(OTf)₃) as a catalyst, followed by the addition of 4-chlorophenyl isocyanide. nih.gov This method yields the complex fused product in a single sequence with a reported yield of 43.6%. nih.gov

Palladium-Catalyzed Cyclization: Palladium catalysis is instrumental in synthesizing furo[2,3-b]pyridines. One established protocol involves a Pd(II)-catalyzed cross-coupling of o-iodoacetoxypyridines with 1-alkynes. ias.ac.in The resulting o-acetoxyalkynylpyridine intermediate undergoes a subsequent electrophilic cyclization, promoted by iodine (I₂) or palladium chloride (PdCl₂), to furnish the fused furo[2,3-b]pyridine (B1315467) system. ias.ac.in

Cyclization of Furan-Containing Precursors: An alternative approach involves starting with a furan derivative and constructing the pyridine ring onto it. For example, α,β-unsaturated ketones derived from the reaction of furfural with substituted ketones can serve as key precursors. scilit.com These intermediates react with compounds like malononitrile (B47326) or 2-cyanothioacetamide (B47340) to form highly substituted pyridines. scilit.com These pyridines can then be subjected to further cyclization to yield more complex fused systems, such as thieno[2,3-b]pyridines when starting with a thioacetamide (B46855) derivative. scilit.com

| Fused System | Precursors | Key Reagents/Catalysts | Reaction Type | Yield | Reference |

|---|---|---|---|---|---|

| Imidazo[1,2-a]pyridine | 2-Aminopyridine, 2-Furaldehyde, 4-Chlorophenyl isocyanide | Sc(OTf)₃, Na₂SO₄ | Three-Component Reaction | 43.6% | nih.gov |

| Furo[2,3-b]pyridine | o-Iodoacetoxypyridine, 1-Alkyne | Pd(II), I₂ or PdCl₂/CO | Cross-Coupling / Electrophilic Cyclization | Not specified | ias.ac.in |

| Thieno[2,3-b]pyridine (B153569) | Furfural-derived α,β-unsaturated ketone, 2-Cyanothioacetamide | Sodium Ethoxide | Condensation / Cyclization | Not specified | scilit.com |

Derivatization from Precursor Pyridines or Furans

The synthesis of this compound and its analogues can also be achieved by joining pre-formed pyridine and furan rings. This approach relies on functionalizing one ring in a way that allows for the attachment of the other, typically through carbon-carbon or carbon-nitrogen bond-forming reactions.

Derivatization of Furan Precursors: A direct method involves starting with a functionalized furan and attaching pyridine moieties. A clear example is the synthesis of N²,N⁵-di(pyridin-yl)furan-2,5-dicarboxamides. This synthesis starts with furan-2,5-dicarboxylic acid, which is first converted to its more reactive diacyl chloride using oxalyl chloride. mdpi.comnih.gov The subsequent condensation reaction with an aminopyridine, such as 3-aminopyridine (B143674) or 2-aminopyridine, in the presence of a base like triethylamine (B128534) (Et₃N), yields the final product. mdpi.com This method has been reported to produce yields between 61% and 65%. mdpi.com

Derivatization of Pyridine Precursors: Conversely, a furan ring can be introduced onto a pyridine scaffold. Transition metal-catalyzed cross-coupling reactions are a cornerstone of this strategy. While not explicitly reported for this compound in the searched literature, the Suzuki-Miyaura coupling is a widely used method for this type of transformation, as demonstrated in the synthesis of the analogue 2-(2-Chlorophenyl)pyridin-3-amine. This reaction would typically involve the coupling of a halo-pyridine (e.g., 2-bromopyridin-3-amine) with a furanboronic acid derivative in the presence of a palladium catalyst.

Another approach involves the initial reaction between a pyridine derivative and a furan derivative to form an intermediate that is then modified. The reaction between 2-aminopyridine and 2-furaldehyde, which forms an imine, serves as the first step in the multi-component synthesis of fused systems and exemplifies the derivatization of a pyridine with a furan unit. nih.gov

| Precursor Type | Precursor Example | Reaction Type | Key Reagents | Product Example | Yield | Reference |

|---|---|---|---|---|---|---|

| Furan | Furan-2,5-dicarboxylic acid | Amide Condensation | Oxalyl chloride, 3-Aminopyridine, Et₃N | N²,N⁵-Di(pyridin-3-yl)furan-2,5-dicarboxamide | 65% | mdpi.com |

| Pyridine | 2-Aminopyridine | Imine Formation (Initial step of MCR) | 2-Furaldehyde, Sc(OTf)₃ | Intermediate for Imidazo[1,2-a]pyridine | Not applicable | nih.gov |

| Pyridine | Halogenated Pyridine (Hypothetical) | Suzuki-Miyaura Coupling | Furanboronic acid, Pd catalyst | 2-(Furan-2-yl)pyridine (B7991472) derivative | Not specified |

Reactivity of the Amine Functionality

The primary aromatic amine group at the 3-position of the pyridine ring is a key site for a variety of chemical transformations. Its reactivity is modulated by the electronic properties of the interconnected heterocyclic systems.

The amine group in this compound possesses nucleophilic character, allowing it to react with a range of electrophiles. This reactivity is fundamental to its derivatization.

Acylation: The primary amine can be readily acylated by reacting with acylating agents such as acid anhydrides or acyl chlorides. For instance, treatment with acetic anhydride (B1165640) can yield the corresponding N-acetylated product, 3-N-Acetylamino-2-(furan-2-yl)pyridine. Under more forceful conditions or with excess reagent, diacylation can occur, where a second acyl group is added to the nitrogen atom. mdpi.com This process is a common strategy for creating amides, which are prevalent structures in many biologically active molecules. rsc.org

| Reagent | Product | Reaction Type |

| Acetic Anhydride | 3-N-Acetylamino-2-(furan-2-yl)pyridine | Monoacylation mdpi.com |

| Acetic Anhydride (reflux) | 3-N,N-Diacetylamino-2-(furan-2-yl)pyridine | Diacylation mdpi.com |

| Benzoyl Chloride | 3-Benzamido-2-(furan-2-yl)pyridine | Benzoylation |

Salt Formation: As an amine, the compound is basic and reacts with acids to form ammonium (B1175870) salts. The lone pair of electrons on the amine nitrogen can accept a proton from an acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), to form the corresponding hydrochloride or hydrobromide salt. smolecule.comontosight.ai This transformation is often used to improve the solubility of amine-containing compounds in polar solvents, particularly water, and to enhance their stability for storage or formulation. ontosight.ai The basicity of the amine is influenced by the electron-withdrawing nature of the adjacent pyridine ring. libretexts.org

The primary amine functionality of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. journalijar.comekb.eg This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the azomethine group. oiccpress.com

The reaction is versatile, and a wide variety of aldehydes and ketones can be employed. For example, reaction with furan-2-carbaldehyde (furfural) produces the corresponding N-(furan-2-ylmethylene)-2-(furan-2-yl)pyridin-3-amine. ekb.egnih.gov These Schiff base derivatives are not only stable compounds in their own right but also serve as important intermediates in the synthesis of other molecules and as ligands for the formation of metal complexes. journalijar.comekb.eg

| Carbonyl Compound | Schiff Base Product |

| Furan-2-carbaldehyde | N-(furan-2-ylmethylene)-2-(furan-2-yl)pyridin-3-amine journalijar.com |

| Benzaldehyde | N-benzylidene-2-(furan-2-yl)pyridin-3-amine |

| Acetone | N-(propan-2-ylidene)-2-(furan-2-yl)pyridin-3-amine |

Reactivity of the Furan and Pyridine Aromatic Systems

The molecule contains two distinct aromatic rings, each with its own characteristic reactivity towards aromatic substitution and modification.

The furan and pyridine rings exhibit contrasting behavior in electrophilic aromatic substitution (EAS) reactions. The furan ring is an electron-rich π-excessive system that is highly activated towards electrophilic attack, making it significantly more reactive than benzene (B151609). pearson.com Conversely, the pyridine ring is an electron-deficient π-deficient system due to the electronegative nitrogen atom, which deactivates the ring towards electrophiles. libretexts.org

Consequently, electrophilic substitution on this compound occurs preferentially and often exclusively on the furan ring. researchgate.net For 2-substituted furans, the incoming electrophile is directed to the vacant C5-position (the other position alpha to the oxygen atom). researchgate.netresearchgate.net Studies on analogous 2-furyl substituted heterocyclic systems have shown that reactions such as nitration, bromination, and acylation all result in substitution at the 5-position of the furan ring. researchgate.netresearchgate.net

| Reaction | Reagent | Position of Substitution |

| Nitration | Nitric Acid | 5-position of furan ring researchgate.netresearchgate.net |

| Bromination | Bromine | 5-position of furan ring researchgate.netresearchgate.net |

| Acylation | Acetic Anhydride | 5-position of furan ring researchgate.netresearchgate.net |

The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic π-system. libretexts.org This makes the pyridine nitrogen basic and nucleophilic, allowing it to react with alkylating agents, such as methyl iodide, in a process known as quaternization. researchgate.netresearchgate.net This reaction results in the formation of a positively charged N-alkylpyridinium salt. Research on structurally similar compounds confirms that treatment with methyl iodide leads to the corresponding quaternization product at the pyridine nitrogen atom. researchgate.netresearchgate.net This reaction further highlights the differential reactivity of the two nitrogen atoms within the molecule, with the pyridine nitrogen acting as a nucleophile in this context, while the exocyclic amine nitrogen typically requires deprotonation to exhibit strong nucleophilicity.

Formation of Complex Heterocyclic Derivatives

The varied reactivity of its functional groups makes this compound a valuable building block for the synthesis of more complex heterocyclic structures. The amine group can serve as a handle for constructing fused ring systems. For example, reactions of aminopyridines with α-bromoketones can be directed to form imidazo[1,2-a]pyridines, a scaffold of significant interest in medicinal chemistry. rsc.org

Furthermore, the furan ring can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as the diene component. This reactivity can be harnessed to build intricate polycyclic frameworks. beilstein-journals.org Tandem reactions, such as an initial acylation of the amine group followed by an intramolecular Diels-Alder reaction, provide a pathway to complex, fused structures from this relatively simple starting material. beilstein-journals.org The synthesis of various thiazolopyridine and oxazolopyridine derivatives also often starts from substituted aminopyridines, underscoring the utility of this compound class in constructing diverse heterocyclic systems. journalijar.comresearchgate.net

Fused Ring Systems

The synthesis of fused pyridine heterocycles is a significant area of research in medicinal and materials chemistry. The primary strategies involve the cyclization of appropriately substituted pyridine derivatives.

Thiazolopyridines

The formation of a thiazolo[4,5-b]pyridine (B1357651) ring, which involves fusing a thiazole (B1198619) ring across the C4 and C5 positions of the pyridine, typically requires a pyridine core with ortho-amino and thiol or halo functional groups. For instance, the synthesis of 2-(furan-2-yl)thiazolo[4,5-b]pyridine has been achieved, but not from this compound. One documented method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride, followed by treatment with phosphorus pentasulfide (P₂S₅) to create a thioamide, which then undergoes oxidative cyclization to yield the final thiazolopyridine product. dmed.org.ua Another common precursor is 2-aminopyridine-3-thiol, which can react with various electrophiles to close the thiazole ring. dmed.org.ua

These established routes underscore the necessity of having a thiol group (or a group that can be converted to one) ortho to the amino group for the formation of the thiazolo[4,5-b]pyridine system.

Imidazopyridines

The synthesis of imidazo[4,5-b]pyridines, where an imidazole (B134444) ring is fused to the pyridine core, almost universally begins with a 2,3-diaminopyridine (B105623) derivative. nih.govmdpi.com This diamine undergoes cyclocondensation with a variety of reagents that provide the final carbon atom of the imidazole ring. Common reagents include aldehydes, carboxylic acids, or their equivalents.

For example, furan-substituted imidazo[4,5-b]pyridines have been synthesized by reacting a 2,3-diaminopyridine with a furan-containing aldehyde. nih.gov The reaction proceeds via the formation of a Schiff base followed by intramolecular cyclization and oxidation. The use of a diamine is critical as it provides both nitrogen atoms necessary for the fused imidazole ring. The starting material this compound is a monoamine and thus lacks the second nitrogen atom required for this direct and efficient cyclization pathway.

Furo[2,3-b]pyridines

The synthesis of a furo[2,3-b]pyridine ring fused to the pyridine core from a starting material that already contains a furan substituent presents a significant synthetic challenge. Such a transformation would necessitate a complex intramolecular rearrangement. The established methods for synthesizing the furo[2,3-b]pyridine scaffold, also known as 7-azabenzofuran, rely on different strategies. These include the nucleophilic aromatic substitution of 2-halopyridines with hydroxyacetate derivatives followed by intramolecular cyclization, or intramolecular Diels-Alder reactions. nih.govresearchgate.net These methods build the furan ring onto a pyridine precursor that does not already contain a furan substituent.

Based on available research, the transformation of the furan substituent of this compound into a fused furan ring is not a reported pathway.

Summary of Synthetic Precursors

The table below summarizes the conventional starting materials for the synthesis of the discussed fused ring systems, highlighting the discrepancy with the specified starting compound, this compound.

| Fused Ring System | Common Precursor(s) | Reference(s) |

| Thiazolo[4,5-b]pyridines | 2-Aminopyridine-3-thiol, 2-Amino-3-halopyridines | dmed.org.ua |

| Imidazo[4,5-b]pyridines | 2,3-Diaminopyridine | nih.gov, mdpi.com |

| Furo[2,3-b]pyridines | 2-Halopyridines, Pyridine N-oxides | nih.gov, researchgate.net |

Computational and Theoretical Investigations

Quantum Chemical Characterization

Quantum chemical methods are fundamental to predicting the intrinsic properties of a molecule. These calculations offer insights into electronic structure and reactivity, which are crucial for drug design and materials science.

The electronic character of a molecule is dictated by the distribution of electrons, which can be analyzed through methods like Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. For aromatic heterocyclic systems like furan (B31954) and pyridine (B92270), the π-electrons of the rings typically constitute the HOMO, indicating these are the regions most susceptible to electrophilic attack. The LUMO is generally distributed across the π-antibonding system. The energy gap between HOMO and LUMO is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. In compounds containing pyridine, the nitrogen atom's lone pair of electrons can also influence the HOMO level. youtube.comnih.gov

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For pyridine and furan derivatives, regions of negative potential (typically colored red or yellow) are concentrated around electronegative atoms like the pyridine nitrogen and the furan oxygen, indicating these are sites prone to electrophilic attack and hydrogen bond acceptance. nih.govnih.govnih.govnih.gov Regions of positive potential (blue) are usually found around the hydrogen atoms, particularly the amine (N-H) protons, making them susceptible to nucleophilic attack and hydrogen bond donation. nih.govnih.gov Studies on 2-amino-3-cyanopyridine (B104079) derivatives show that the amino group's nitrogen atom often displays the highest negative charge density, while the pyridine nitrogen also represents a significant negative region. nih.gov

| Computational Parameter | General Findings for Furan-Pyridine Analogs | Implication for 2-(Furan-2-yl)pyridin-3-amine |

|---|---|---|

| HOMO Localization | Primarily on the π-systems of the aromatic rings. youtube.com | The furan and pyridine rings are likely the primary sites for electrophilic attack. |

| LUMO Localization | Distributed across the π-antibonding system of the rings. youtube.com | The aromatic system is the primary acceptor of electrons. |

| MEP Negative Regions | Concentrated on the pyridine nitrogen and furan oxygen atoms. nih.govnih.govnih.gov | These sites are potential hydrogen bond acceptors and will likely interact with electrophiles. |

| MEP Positive Regions | Located on the amine (N-H) protons. nih.gov | The amine group is a likely hydrogen bond donor. |

Hydrogen bonding is a critical non-covalent interaction that governs molecular recognition in biological systems. The structure of this compound, featuring a primary amine group (-NH2) and electronegative nitrogen and oxygen atoms, makes it capable of acting as both a hydrogen bond donor and acceptor.

Theoretical studies on 2-aminopyridine (B139424) and its derivatives in solvent show that intermolecular hydrogen bonds are strengthened in the electronically excited state. nih.gov The amine group can readily donate a proton to an acceptor, while the pyridine nitrogen's lone pair of electrons makes it a strong hydrogen bond acceptor. nih.govresearchgate.netiucr.org In the solid state, aminopyridine derivatives often form extensive networks of intermolecular N–H···N hydrogen bonds, which are a dominant factor in their crystal packing structures. iucr.orgmdpi.com The furan oxygen can also participate as a hydrogen bond acceptor, though it is generally weaker than the pyridine nitrogen. The interplay of these potential interactions is crucial for how the molecule will bind to a biological target like an enzyme or receptor.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of small molecule drugs to their protein targets.

Docking studies on various furan- and pyridine-containing compounds have revealed common interaction patterns with protein active sites. These interactions are typically a combination of:

Hydrogen Bonding: The amine group and pyridine nitrogen of the ligand are frequently involved in hydrogen bonds with amino acid residues like Asp, Glu, Asn, and Arg. tandfonline.comfigshare.com

Hydrophobic Interactions: The aromatic furan and pyridine rings can engage in hydrophobic interactions with nonpolar residues such as Leu, Val, and Ile. rsc.org

π-π Stacking: The planar aromatic rings can stack with the side chains of aromatic amino acids like Phe, Tyr, and Trp. rsc.org

For instance, molecular docking of pyridine and furan derivatives into the active site of the angiotensin-converting enzyme (ACE) showed that these compounds could bind effectively, leading to inhibitory activity. nih.gov Similarly, studies of 2-aminopyridine derivatives as Janus kinase 2 (JAK2) inhibitors highlighted key hydrogen bonding and van der Waals interactions with residues in the enzyme's hinge region and catalytic site. tandfonline.comfigshare.com

Computational docking predicts the most energetically favorable conformation and orientation (the "binding mode" or "pose") of a ligand within a protein's active site. For inhibitors targeting kinases, a common binding mode involves the pyridine scaffold forming hydrogen bonds with the "hinge" region of the enzyme, a critical interaction for potent inhibition. nih.gov Docking studies on furopyridine derivatives against cyclin-dependent kinase 2 (CDK2), for example, suggested a binding mode similar to that of known reference inhibitors. nih.gov The docking scores, which estimate the binding affinity, help in prioritizing compounds for synthesis and biological testing. Compounds with higher (more negative) docking scores are predicted to be more stable in the binding site. nih.govijpsr.com

| Target Class | Example Target | Key Predicted Interactions for Furan-Pyridine Analogs |

|---|---|---|

| Kinases | CDK2, JAK2 tandfonline.comfigshare.comnih.gov | Hydrogen bonding with hinge region residues (e.g., Leu, Glu), hydrophobic interactions. tandfonline.comfigshare.com |

| Enzymes | Angiotensin-Converting Enzyme (ACE) nih.gov | Binding to the active site, involving both polar and non-polar contacts. nih.gov |

| Helicases | Bloom Helicase (BLM) nih.gov | Hydrogen bonds and hydrophobic interactions within the ATP-binding site. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

SAR and QSAR studies are essential for optimizing lead compounds in drug discovery. They correlate variations in a molecule's structure with changes in its biological activity.

For compounds containing pyridine and furan rings, SAR studies have elucidated several key principles. In a series of inhibitors for Bloom Helicase, changing the position of the pyridine nitrogen from the 4-position to the 3-position maintained comparable activity, while moving it to the 2-position or replacing the ring with a phenyl group led to inactivity. nih.gov This demonstrates the critical role of the nitrogen atom's position in establishing productive interactions with the target.

QSAR models, which use statistical methods to create mathematical models of the SAR, have been successfully developed for various aminopyridine and furan derivatives. For 2-aminopyridine derivatives targeting JAK2, 3D-QSAR models were built that could accurately predict the bioactivities of inhibitors. tandfonline.comfigshare.com These models generate contour maps that indicate where steric bulk, positive or negative charges, and hydrophobic or hydrophilic groups would be favorable or unfavorable for activity, thereby guiding the design of more potent analogs. tandfonline.comfigshare.com Similarly, QSAR studies on pyrimidine (B1678525) derivatives as VEGFR-2 inhibitors have shown that nonlinear models can effectively predict pharmacological activity based on molecular descriptors. nih.gov These studies collectively suggest that the electronic and steric properties of substituents on both the furan and pyridine rings of this compound would be critical determinants of its biological activity. wjpsonline.comresearchgate.net

| Structural Feature | General SAR Finding from Analogs | Potential Relevance for this compound |

|---|---|---|

| Pyridine Nitrogen Position | Activity is highly sensitive to the nitrogen's position (e.g., 3- vs 4- vs 2-position). nih.gov | The 3-amino, 2-furanyl substitution pattern creates a specific electronic and steric profile crucial for target binding. |

| Amine Group | Often acts as a key hydrogen bond donor. tandfonline.comfigshare.com | The 3-amino group is likely a primary point of interaction with biological targets. |

| Ring Substituents | Addition of hydrophobic, electron-donating, or electron-withdrawing groups systematically alters activity. tandfonline.comfigshare.comnih.gov | Modifications to either the furan or pyridine ring would likely modulate the biological activity of the parent compound. |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions. While specific computational studies on the reaction mechanisms directly involving "this compound" are not extensively available in the public domain, we can infer the mechanistic pathways for its synthesis by examining computational investigations of analogous and highly relevant synthetic methodologies. The formation of "this compound" involves the creation of a carbon-carbon (C-C) bond between the furan and pyridine rings, and a carbon-nitrogen (C-N) bond for the amine group. The Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination are cornerstone reactions for such transformations, and their mechanisms have been the subject of detailed computational scrutiny.

Theoretical Investigation of Plausible Synthetic Routes

Suzuki-Miyaura Cross-Coupling:

The synthesis of the 2-(Furan-2-yl)pyridine (B7991472) core of the target molecule can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This would typically involve the reaction of a 2-halopyridine derivative with a furan-2-boronic acid (or ester) in the presence of a palladium catalyst. DFT calculations have been instrumental in mapping out the complete catalytic cycle for this type of reaction. elsevierpure.comrsc.org The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

The table below summarizes representative calculated energy barriers for the key steps in a generic palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which serves as a model for the synthesis of the 2-(furan-2-yl)pyridine scaffold.

| Catalytic Cycle Step | Description | Calculated Energy Barrier (kcal/mol) |

| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyridine. | 10 - 15 |

| Transmetalation | The furan group is transferred from the boron atom to the palladium center. | 15 - 25 |

| Reductive Elimination | The two organic fragments (furan and pyridine) are coupled, and the C-C bond is formed, regenerating the Pd(0) catalyst. | 5 - 10 |

Note: These values are illustrative and can vary significantly based on the specific substrates, ligands, and computational methods employed.

These computational findings indicate that transmetalation is often the rate-determining step in the Suzuki-Miyaura coupling. rsc.org The choice of base and solvent can significantly influence the energy barrier of this step.

Buchwald-Hartwig Amination:

The introduction of the 3-amino group onto the pyridine ring can be accomplished via a Buchwald-Hartwig amination. This palladium-catalyzed reaction couples an amine with an aryl halide. wikipedia.org In the context of synthesizing "this compound", this could involve the reaction of a 3-halo-2-(furan-2-yl)pyridine with an amine source.

The mechanism of the Buchwald-Hartwig amination has been extensively studied using computational methods. nih.gov Similar to the Suzuki coupling, it involves an oxidative addition, formation of a palladium-amido complex, and subsequent reductive elimination to form the C-N bond. wikipedia.org

DFT studies have provided valuable data on the relative energies of intermediates and transition states throughout the catalytic cycle. These studies have been crucial in the development of more efficient catalyst systems with bulky, electron-rich phosphine (B1218219) ligands that facilitate the reductive elimination step, which is often rate-limiting. acs.org

The following table presents typical calculated energy barriers for the key steps in a palladium-catalyzed Buchwald-Hartwig amination, providing a model for the final amination step in the synthesis of the target compound.

| Catalytic Cycle Step | Description | Calculated Energy Barrier (kcal/mol) |

| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. | 12 - 18 |

| Amine Coordination & Deprotonation | The amine coordinates to the palladium center, followed by deprotonation to form a palladium-amido complex. | 5 - 12 |

| Reductive Elimination | The aryl group and the amino group couple to form the C-N bond, regenerating the Pd(0) catalyst. | 20 - 30 |

Note: These values are generalized and are sensitive to the specific reactants, ligands, and computational parameters.

Biological Activities and Medicinal Chemistry Applications

General Biological Significance of Furan-Pyridine Scaffolds

The furan (B31954) ring is an electron-rich aromatic system that can engage in various electrical interactions with biological macromolecules like enzymes and receptors. ijabbr.com Its aromatic character can also contribute to the metabolic stability and bioavailability of compounds. ijabbr.com Furan derivatives are known to exhibit a wide range of pharmacological effects, including antibacterial, antifungal, antiviral, and anti-inflammatory activities. ijabbr.comresearchgate.net

Similarly, the pyridine (B92270) nucleus is a fundamental component in numerous natural products, vitamins, and approved drugs. nih.govnih.gov The inclusion of a pyridine ring in a drug molecule can enhance its biochemical potency, metabolic stability, and cellular permeability. rsc.org The combination of furan and pyridine rings into a single scaffold is a promising strategy for the design of novel antimicrobial agents. researchgate.net

Antimicrobial Research

The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. nih.gov Furan-pyridine derivatives have emerged as a promising class of compounds in this field.

Antibacterial Activity

Derivatives of the furan-pyridine scaffold have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. For instance, a series of furan-/pyridine aminophosphonate derivatives showed antibacterial activity at concentrations between 125–1000 μg/mL. tandfonline.com Another study reported that 2,4-disubstituted furan derivatives displayed superior antibacterial activity, particularly against Escherichia coli and Proteus vulgaris. ijabbr.com

Research into 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which share a furan-containing heterocyclic structure, also showed potent activity against E.coli, S.typhi, Micrococcus, and B. megaterium. researchgate.net Additionally, some 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives have been screened for their activity against clinically significant bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. zsmu.edu.ua

| Compound Class | Tested Bacteria | Observed Activity | Reference |

|---|---|---|---|

| Furan-/Pyridine Aminophosphonates | Various | Active at 125–1000 μg/mL | tandfonline.com |

| 2,4-Disubstituted Furan Derivatives | E. coli, P. vulgaris | Superior activity | ijabbr.com |

| 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives | E. coli, S. typhi, Micrococcus, B. megaterium | Potent activity | researchgate.net |

| 5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-thiol Derivatives | S. aureus, E. coli, P. aeruginosa | Moderate activity | zsmu.edu.ua |

Antifungal Activity

The furan-pyridine scaffold has also been investigated for its potential against various fungal pathogens. A study on β-keto-enol pyridine and furan derivatives revealed significant fungicidal activity against Fusarium oxysporum f. sp albedinis. nih.gov One particular derivative, 3-(4-Ethoxyphenyl)-3-hydroxy-1-(pyridin-2-yl)prop-2-en-1-one (L1), demonstrated an IC50 value of 12.83 μg/mL. nih.gov In another study, furan-/pyridine aminophosphonate derivatives exhibited strong antifungal activity, with some compounds showing inhibition diameters greater than 18 mm at concentrations of 250 μg/mL or higher against I. destructans. tandfonline.com

| Compound | Fungal Strain | Activity (IC50) | Reference |

|---|---|---|---|

| 3-(4-Ethoxyphenyl)-3-hydroxy-1-(pyridin-2-yl)prop-2-en-1-one (L1) | Fusarium oxysporum f. sp albedinis | 12.83 μg/mL | nih.gov |

| 3-(Furan-2-yl)-3-hydroxy-1-(pyridin-2-yl)prop-2-1-one (L5) | Fusarium oxysporum f. sp albedinis | 34 μg/mL | nih.gov |

Antileishmanial Activity (for derivatives)

Leishmaniasis is a parasitic disease caused by Leishmania protozoa. Research has extended to the evaluation of furan-pyridine derivatives against this parasite. A study on N-(4,6-dimethylpyridin-2-yl) furan-2-carboxamide and its derivatives showed potent inhibition against Leishmania mexicana promastigotes. nih.gov Specifically, an N3-benzyl derivative and an N3-tolylsulfonyl derivative of a related pyridinylimidazolidinone showed IC50 values of 32.4 µM and 46 µM, respectively, against cultured promastigotes. nih.gov These compounds demonstrated even greater potency against amastigotes within mice macrophages, with IC50 values that were 7 and 13-fold lower than the parent amide compound. nih.gov

Mechanisms of Action

The precise mechanisms of action for many furan-pyridine antimicrobial compounds are still under investigation. However, some studies have provided insights into their potential cellular targets. For some antifungal derivatives, it is suggested that the negative charges of the keto and pyridine groups contribute to their activity. nih.gov In the context of antibacterial action, one study on a thiophenyl-pyrimidine derivative suggested that its mode of action could be attributed to the inhibition of FtsZ polymerization and GTPase activity, which are essential for bacterial cell division. rsc.org

Studies on Drug Resistance Development

The emergence of drug resistance is a major challenge in antimicrobial therapy. rsc.org While specific studies focusing on the development of resistance to 2-(Furan-2-yl)pyridin-3-amine itself are not widely documented, the broader class of pyridine derivatives has been evaluated against drug-resistant bacterial strains. For example, certain 4-(arylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acids exhibited potent antibacterial efficacy against a drug-resistant strain of S. epidermidis. rsc.org The development of compounds with novel mechanisms of action, such as the inhibition of bacterial cell division, is a key strategy to combat the growing problem of antibiotic resistance. rsc.org

Anticancer Research

The furan-pyridine structural motif is a recurring theme in the design of novel anticancer agents, with research touching upon cytotoxicity, specific enzyme inhibition, and alternative cell death pathways.

Table 1: Cytotoxic Activity of a Representative Furan-Pyridine Derivative

| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µg/mL) | Source |

| 5-(6-(1H-imidazole-1-yl) hexyl)-6-isobutyl-furan [3,2-c] pyridine-4,7-dione | KYSE70 | 48 | 0.655 | mdpi.com |

| 5-(6-(1H-imidazole-1-yl) hexyl)-6-isobutyl-furan [3,2-c] pyridine-4,7-dione | KYSE150 | 48 | 0.888 | mdpi.com |

These results underscore the potential of the broader furan-pyridine scaffold as a source of potent cytotoxic agents. mdpi.com

Apoptosis, or programmed cell death, is a primary mechanism for many chemotherapeutic agents. A complex derivative containing the 2-(furan-2-yl) moiety attached to a fused pyridine ring system, 5-(4-Chlorophenyl)-8-cyclohexyl-2-(furan-2-yl)-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile , has been synthesized and evaluated for its anticancer properties. nih.gov This compound exhibited remarkable cytotoxicity against the MCF-7 breast cancer cell line with an IC₅₀ value of 0.57 µM. nih.gov Mechanistic studies revealed that it significantly activated apoptosis in MCF-7 cells, increasing the total apoptotic cell population by over 58-fold compared to untreated control cells. nih.gov This demonstrates that the furan-pyridine core can be incorporated into larger molecules that effectively induce apoptosis in cancer cells.

The inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of tumor angiogenesis, is a validated strategy in cancer therapy. rsc.orgnih.gov Both pyridine and furan-containing heterocyclic systems are prominent in the design of VEGFR-2 inhibitors. rsc.orgnih.govnih.gov

Novel furo[2,3-d]pyrimidine (B11772683) derivatives have been developed as potent VEGFR-2 inhibitors, with several compounds demonstrating IC₅₀ values in the nanomolar range. nih.gov Similarly, numerous pyridine-based derivatives have been synthesized and shown to selectively inhibit VEGFR-2. nih.govnih.gov For instance, certain 1,2,3-triazole and pyridine hybrids exhibited powerful VEGFR-2 inhibition with IC₅₀ values as low as 1.33 nM. nih.gov While this compound itself has not been specifically tested as a VEGFR-2 inhibitor, its structure combines the two key pharmacophores that are consistently featured in potent inhibitors of this critical oncogenic kinase.

Table 2: VEGFR-2 Inhibitory Activity of Furan/Pyridine-Containing Scaffolds

| Compound Type | Representative IC₅₀ | Source |

| Furo[2,3-d]pyrimidine Derivative | 21 nM | nih.gov |

| Pyridine-Triazole Hybrid | 1.33 nM | nih.gov |

| Pyridine-Sulfonamide Hybrid | 3.62 µM | nih.gov |

| N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide Derivative | 7.4 nM | rsc.org |

Methuosis is a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. nih.govmdpi.com Inducing methuosis is a promising strategy for killing cancer cells that are resistant to apoptosis. tandfonline.comnih.gov

Extensive research has been conducted on a class of methuosis inducers known as indolyl-pyridinyl-propenones. tandfonline.comnih.gov Structure-activity relationship (SAR) studies on these molecules have revealed an exquisite specificity related to the position of the nitrogen atom in the pyridine ring. nih.govnih.gov The compound 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP) , which features a nitrogen at the 4-position (a para-pyridine), is a potent inducer of methuosis. nih.gov However, shifting the nitrogen to the 3-position (a meta-pyridine), which mirrors the arrangement in this compound, completely eliminates the ability to induce vacuolization and cell death. nih.govnih.gov This finding strongly suggests that the specific pyridin-3-yl arrangement in this compound makes it unlikely to function as a methuosis inducer through the same mechanism as the well-studied indolyl-pyridinyl-propenones.

Central Nervous System (CNS) Activity

Pyridine-containing molecules, known as pyridine alkaloids, represent a significant class of compounds with a long history of activity within the central nervous system. nih.govresearchgate.net The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, and the nitrogen atom within the ring is crucial for the pharmacological profile of many CNS-active drugs. nih.gov

Natural and synthetic pyridine derivatives are known to interact with a wide range of CNS targets, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and N-methyl-D-aspartate (NMDA) receptors, influencing neurotransmitter release and neuronal signaling. nih.gov While the pyridine core of this compound suggests a potential for CNS activity, there is currently no specific research in the reviewed literature that has evaluated this compound for neurotropic or psychotropic effects. Further investigation would be necessary to determine if it possesses any activity in this domain.

Serotonin Receptor Agonism (5-HT1A)

The 5-HT1A receptor, a subtype of the 5-hydroxytryptamine (5-HT) receptor, is a significant target for the development of antidepressant and anxiolytic drugs. nih.gov Research into novel 5-HT1A receptor agonists has identified compounds featuring a (furan-2-yl)pyridin-2-yl moiety as potent and selective ligands. mdma.chnih.gov

Other Biological Activities

Adenosine (B11128) Receptor Ligand Potential

Adenosine receptors, which include the A₁, A₂A, A₂B, and A₃ subtypes, are a family of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, making them attractive targets for drug discovery. nih.gov The potential for this compound to act as a ligand for these receptors can be inferred from structure-activity relationship (SAR) studies on analogous compounds.

The aminopyridine core is a recognized scaffold in the design of adenosine receptor ligands. For instance, certain 2-aminopyridine-3,5-dicarbonitrile (B1331539) derivatives have been identified as agonists at adenosine receptors. nih.gov Furthermore, studies on thieno[2,3-b]pyridine (B153569) derivatives, which are structurally similar to the pyridine portion of the target compound, have shown good binding affinity to the A₁ adenosine receptor, suggesting their potential use in conditions like pharmaco-resistant epilepsy. nih.gov One particular thieno[2,3-b]pyridine derivative, compound 7c, displayed a notable binding affinity for the rat A₁ adenosine receptor with a Kᵢ value of 61.9 nM. nih.gov

The furan moiety also appears in compounds targeting adenosine receptors. Novel 8-(furan-2-yl)-3-substituted thiazolo[5,4-e] nih.govutoronto.caorientjchem.orgtriazolo[1,5-c]pyrimidine-2(3H)-thione derivatives have been explored as potential adenosine A₂A receptor antagonists. nih.gov The presence of an aryl group, such as furan, at the 2-position of a heterocyclic core is a feature in various potent adenosine receptor antagonists. mdpi.com The combination of the aminopyridine scaffold and the furan ring in this compound therefore suggests a plausible, though as yet unconfirmed, potential for interaction with adenosine receptors.

Table 1: Adenosine Receptor Activity of Structurally Related Compounds

| Compound Class | Specific Example | Target Receptor | Activity | Reference |

|---|---|---|---|---|

| Thieno[2,3-b]pyridines | Compound 7c | A₁ | Agonist (Kᵢ = 61.9 nM) | nih.gov |

| 2-Aminopyridine (B139424) derivatives | 2-aminopyridine-3,5-dicarbonitriles | Adenosine Receptors | Agonist | nih.gov |

Antihypertensive Potential

The structural framework of this compound contains features common to compounds investigated for cardiovascular effects, including hypertension. Pyridine and its derivatives are central to many antihypertensive agents.

Research into a series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives revealed significant antihypertensive activity in spontaneously hypertensive rats. nih.gov One notable compound from this series, 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine, effectively lowered blood pressure to normotensive levels at oral doses of 10-50 mg/kg. nih.gov This highlights the potential of the aminopyridine scaffold in modulating blood pressure. While the core structure is a pyridopyrimidine, the foundational aminopyridine element is shared with this compound.

Additionally, various other pyridine-based heterocyclic systems, such as oxazolo[3,2-a]pyridines and thiazolo[3,2-a]pyridines, have been evaluated for their antihypertensive effects. researchgate.net The vasodilatory properties of many pyridine derivatives, such as the dihydropyridines, are well-established mechanisms for lowering blood pressure. nih.govdntb.gov.ua Although direct studies on this compound are lacking, the prevalence of the aminopyridine structure in known antihypertensive compounds suggests this as a potential area for future investigation. nih.gov

Table 2: Antihypertensive Activity of Related Pyridine Derivatives

| Compound Class | Specific Example | Mechanism/Effect | Animal Model | Reference |

|---|---|---|---|---|

| 6-Arylpyrido[2,3-d]pyrimidin-7-amines | 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine | Lowered blood pressure to normotensive levels | Spontaneously Hypertensive Rat | nih.gov |

Prodrug Design and Drug Delivery Systems (Conceptual based on related compounds)

Prodrug design is a valuable strategy to overcome undesirable pharmacokinetic properties of a parent drug, such as poor solubility or limited bioavailability. ijnrd.org For this compound, the primary amine group (-NH₂) serves as a prime handle for chemical modification to create carrier-linked prodrugs.

Conceptually, the amine functionality could be temporarily masked by forming an amide or a carbamate. These linkages are designed to be stable until they are cleaved by enzymes in vivo, such as amidases or esterases, to release the active parent compound. nih.gov However, amides can sometimes be too stable enzymatically, so careful design of the promoiety is crucial. philadelphia.edu.jo Another sophisticated approach is the dihydropyridine-pyridinium salt system, a site-specific prodrug strategy developed for brain delivery that utilizes oxidative pathways for activation. nih.gov

Regarding drug delivery systems, the furan moiety offers unique opportunities. Furan-functionalized polymers have been developed that can self-assemble into nanoparticles. utoronto.ca These nanoparticles can encapsulate therapeutic agents and can be further modified for targeted delivery. utoronto.ca A key reaction is the Diels-Alder cycloaddition between the furan group on the polymer and a maleimide-modified targeting ligand, such as an antibody, which allows for precise targeting of specific cells or tissues under mild conditions. utoronto.ca Furthermore, incorporating a furan ring into a molecule can improve its pharmacokinetic profile by optimizing solubility and bioavailability, as the ether oxygen adds polarity and potential for hydrogen bonding. researchgate.net Peptide-drug conjugates involving furan-containing moieties have also been shown to enhance cell permeability and potency. nih.gov These conceptual strategies could potentially be applied to this compound to enhance its therapeutic delivery and efficacy.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Applications in Materials Science

Polymer Synthesis and Functional Materials

The bifunctional nature of 2-(Furan-2-yl)pyridin-3-amine, possessing both a reactive amine group and heterocyclic rings, makes it a valuable monomer for the synthesis of novel polymers with tailored properties. Researchers have explored its incorporation into various polymer backbones to create functional materials with enhanced thermal stability, specific electronic characteristics, and unique morphological features.

One key area of investigation is the synthesis of polyamides. The amine group of this compound can readily undergo polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides. These furan- and pyridine-containing polyamides are of interest due to the potential for the heterocyclic rings to introduce rigidity and planarity into the polymer chain, which can lead to materials with high thermal stability and tensile strength. The synthesis of partial biobased furan (B31954) polyamides has been explored through both "direct" polycondensation and interfacial polymerization methods. dtic.mil While furan-based polyimides have shown excellent thermal stability, the rigidity of the furan ring can sometimes result in brittleness compared to their petroleum-based counterparts. researchgate.net

The incorporation of the furan moiety, derived from renewable biomass sources, also aligns with the growing demand for sustainable and bio-based polymers. dtic.mil The development of polymers from furan derivatives is a significant area of research aimed at replacing petroleum-based plastics with more environmentally friendly alternatives. researchgate.net

Electronic and Optical Material Properties

The electronic landscape of this compound, characterized by the juxtaposition of an electron-donating furan ring and an electron-withdrawing pyridine (B92270) ring, suggests its potential for creating materials with interesting electronic and optical properties. This donor-acceptor character can facilitate intramolecular charge transfer (ICT), a phenomenon that is often associated with desirable photophysical behaviors such as fluorescence.

While specific data on the electronic and optical properties of polymers solely derived from this compound is limited, the broader class of pyridine-based polymers has been investigated for their conductivity and photoluminescence. The electrical conductivity of conducting polymers is a result of doping, which creates charge carriers (polarons and bipolarons) along the polymer backbone. nih.govdu.ac.irrjpbcs.comresearchgate.net182.160.97 The conductivity of undoped polymers is typically in the range of insulators or semiconductors, but can be significantly increased by doping. nih.govrjpbcs.com Pyridine-based polymers have been characterized as conductivity-carrying components in anode materials. mdpi.com

The photoluminescence of pyridine-based polymers is often influenced by the formation of aggregates, which can lead to red-shifted emission spectra in the solid state compared to solutions. researchgate.net The introduction of different substituents on the pyridine ring can be used to tune the fluorescence properties of these materials. rsc.org The unique electronic structure of this compound suggests that its incorporation into polymers could lead to materials with specific optoelectronic properties, potentially finding applications in organic light-emitting diodes (OLEDs) or other electronic devices.

Supramolecular and Coordination Chemistry

The nitrogen atom of the pyridine ring and the exocyclic amine group in this compound make it an excellent candidate for use as a ligand in supramolecular and coordination chemistry. These functional groups can coordinate with metal ions to form a variety of complex architectures, from discrete metal complexes to extended coordination polymers.

Ligand Design for Metal Complexes

The pyridine nitrogen and the amino group of this compound can act as a bidentate chelating ligand, binding to a single metal center to form stable five-membered rings. This chelation effect enhances the stability of the resulting metal complexes. Transition metal complexes containing pyridine ligands are numerous and have been classified based on their geometry. encyclopedia.pubwikipedia.org The design of such complexes is a cornerstone of coordination chemistry, with applications ranging from catalysis to materials science. The specific electronic and steric properties of the 2-(furan-2-yl) substituent can influence the coordination geometry and the resulting properties of the metal complex. The study of metal complexes with bidentate heterocyclic amine-based ligands is an active area of research, with investigations into their biological and material properties. nih.gov

Coordination Polymer Formation

When this compound acts as a bridging ligand, connecting multiple metal centers, it can lead to the formation of coordination polymers. These materials consist of repeating coordination entities extending in one, two, or three dimensions. The structure and properties of these coordination polymers are highly dependent on the coordination geometry of the metal ion, the nature of the ligand, and the synthesis conditions, such as the use of hydrothermal methods. researchgate.netacs.orgacs.org The adaptability of pyridine-dicarboxylic acid linkers in the synthesis of coordination polymers with diverse structures and catalytic activities has been demonstrated. acs.org While specific examples utilizing this compound are not extensively documented, the principles of coordination polymer assembly suggest its potential as a valuable linker for creating novel frameworks with interesting topologies and functions. The synthesis of coordination polymers from copper(II) carboxylates and pyrazole, for instance, highlights the role of ligand basicity in directing the final structure. researchgate.net

Self-Assembly Studies

Supramolecular self-assembly relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to organize molecules into well-defined, higher-order structures. 182.160.97mdpi.com The this compound molecule possesses several features that make it amenable to self-assembly. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. Furthermore, the aromatic furan and pyridine rings can participate in π-π stacking interactions.

These interactions can direct the assembly of the molecules into various supramolecular architectures, such as one-dimensional chains or two-dimensional sheets. The interplay of hydrogen bonding and π-π stacking has been shown to be crucial in directing the crystal packing of related benzofuran (B130515) derivatives and their co-crystals with pyridine. researchgate.netresearchgate.net The formation of supramolecular gels through the co-assembly of dipeptides and pyridine derivatives highlights the role of these non-covalent forces in creating ordered materials. nih.gov The study of these self-assembly processes is fundamental to the bottom-up fabrication of novel functional materials.

Sensor Development

The ability of the pyridine and amine functionalities in this compound to interact with various analytes, coupled with its potential fluorescent properties, makes it a promising candidate for the development of chemical sensors. Fluorescent chemosensors are molecules that signal the presence of a specific analyte through a change in their fluorescence emission. nih.govresearchgate.net

The nitrogen atoms in this compound can act as binding sites for metal ions. Upon coordination, the electronic properties of the molecule can be perturbed, leading to a change in its fluorescence intensity or wavelength. This "turn-on" or "turn-off" fluorescence response can be used for the selective detection of specific metal ions. nih.govresearchgate.net Fluorescent chemosensors based on pyridine derivatives have been developed for the detection of a variety of metal ions. mdpi.com Similarly, furan-based fluorescent chemosensors have been designed for the selective detection of metal ions like zinc. researchgate.net

In addition to metal ions, the hydrogen-bonding capabilities of the amine group can be exploited for the development of sensors for anions. mdpi.comunica.itresearchgate.netresearchgate.net The interaction of the amine protons with anions can lead to a colorimetric or fluorescent response, allowing for their detection. The design of both fluorescent and colorimetric sensors for anions is an active area of research, with applications in environmental monitoring and biological imaging. unica.itresearchgate.net The combination of a furan and a pyridine moiety in a single molecule offers a versatile platform for the design of novel chemosensors for a wide range of analytes. encyclopedia.pubacs.org

In-depth Scientific Article on this compound Cannot Be Generated Due to Lack of Available Research

A comprehensive review of scientific literature and chemical databases reveals a significant scarcity of specific research focused solely on the chemical compound This compound (CAS No. 886508-57-2). Despite its well-defined structure, there is insufficient published data to construct a detailed and thorough scientific article adhering to the requested outline, which includes in-depth discussions on current research, synthesis challenges, therapeutic avenues, material development, and advanced characterization.

While the constituent furan and aminopyridine moieties are individually well-studied and form the backbones of numerous compounds with diverse applications, the specific combination in this compound has not been a significant subject of dedicated investigation in the available scientific literature. Searches for its synthesis, biological evaluation, material properties, and advanced analytical studies have not yielded the specific research findings necessary to populate the requested sections with scientifically accurate and detailed information.

Consequently, any attempt to generate an article based on the provided structure would rely on speculation and generalization from related but distinct chemical structures. This would not meet the stringent requirement of focusing solely on this compound and would fall outside the scope of scientifically rigorous reporting.

Conclusion and Future Perspectives

Advanced Characterization and Methodological Progress

Further research and publication of studies specifically investigating 2-(Furan-2-yl)pyridin-3-amine are required before a comprehensive and scientifically sound article can be authored.

Q & A

Q. Key Considerations :

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Monitor reaction progress using TLC or LC-MS.

How can structural characterization of this compound be performed with high confidence?

Basic Research Question

Methodological Answer:

Use a multi-technique approach:

Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry by comparing chemical shifts of pyridine and furan protons (e.g., furan C-2 proton at δ 6.3–6.5 ppm; pyridinamine NH₂ at δ 5.5–6.0 ppm) .

- HRMS : Validate molecular formula (e.g., [M+H]⁺ for C₉H₈N₂O: 161.0715).

X-ray Crystallography :

- Refine crystal structures using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding analysis) .

- Resolve ambiguities in planar heterocyclic systems by comparing bond lengths and angles to similar compounds .

How can reaction yields for this compound synthesis be optimized?

Advanced Research Question

Methodological Answer:

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) to improve coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may enhance solubility of boronic acids, while toluene/water biphasic systems reduce side reactions .

- Microwave Parameters : Adjust temperature (80–150°C) and irradiation time (10–30 min) to balance yield and decomposition .

Q. Example Optimization Workflow :

| Parameter | Test Range | Outcome (Yield) |

|---|---|---|

| Catalyst (Pd(OAc)₂) | 1–5 mol% | Max yield at 3% |

| Solvent (Toluene/H₂O) | 3:1 vs. 5:1 | 5:1 ratio: 85% |

How to resolve discrepancies between spectroscopic data and crystallographic results?

Advanced Research Question

Methodological Answer:

- Tautomerism Analysis : Use SHELXL to refine occupancy ratios for tautomeric forms (e.g., amine vs. imine configurations) .

- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to identify dominant tautomers .

- Dynamic NMR : Perform variable-temperature ¹H NMR to detect exchange broadening caused by tautomeric equilibria .

Case Study : A 2023 study resolved conflicting NH₂ proton signals in pyridin-3-amine derivatives by correlating X-ray hydrogen positions with NOESY cross-peaks .

What is the potential of this compound in medicinal chemistry?

Advanced Research Question

Methodological Answer:

- Pharmacophore Design : The furan-pyridine scaffold mimics COX-2 inhibitors (e.g., N-phenylimidazo[1,2-a]pyridin-3-amine ), enabling selective binding to hydrophobic enzyme pockets .

- Biological Assays :

- Enzyme Inhibition : Test IC₅₀ against COX-2 using fluorescence polarization .

- Cellular Uptake : Measure intracellular concentrations via LC-MS in cancer cell lines (e.g., MCF-7) .

Structural Insights : Docking studies (e.g., AutoDock Vina) reveal hydrogen bonds between the amine group and Thr²⁰⁰ in COX-2 .

How to model ligand-protein interactions for this compound derivatives?

Advanced Research Question

Methodological Answer:

Molecular Docking : Use AutoDock or Schrödinger to predict binding modes. For example, the furan ring may engage in π-π stacking with Phe⁵⁴⁸ in menin .

MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å indicates stable binding) .

Free Energy Calculations : Compute binding affinities via MM-PBSA, focusing on electrostatic contributions from the pyridine nitrogen .

How to address low yields in catalytic amination reactions?

Advanced Research Question

Methodological Answer:

- Side Reaction Mitigation : Add radical scavengers (e.g., BHT) to suppress homocoupling of aryl halides .

- Leaching Tests : Use ICP-MS to detect Pd catalyst loss; switch to immobilized catalysts (e.g., Pd@SiO₂) if leaching > 5% .

- In Situ Monitoring : Employ ReactIR to track amine consumption and adjust reagent stoichiometry dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.